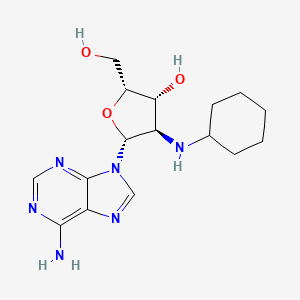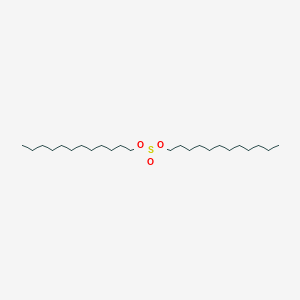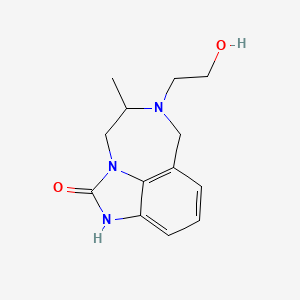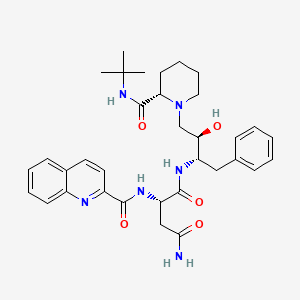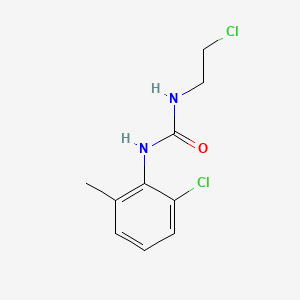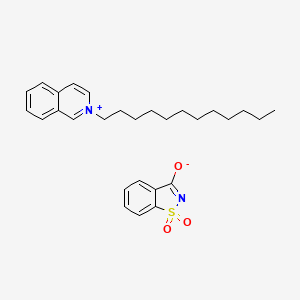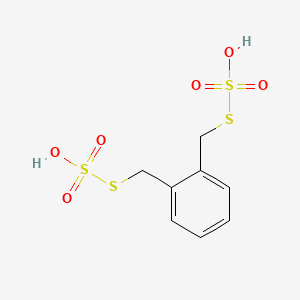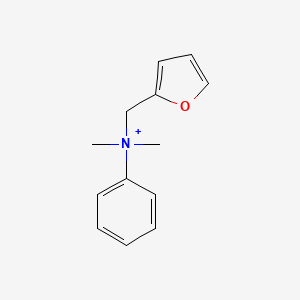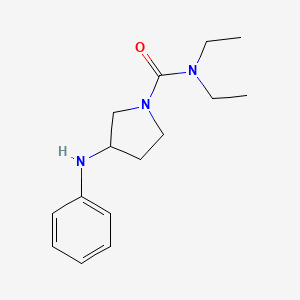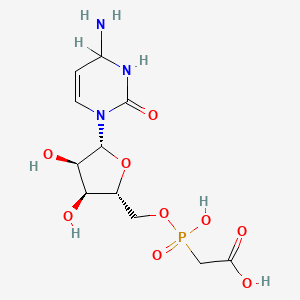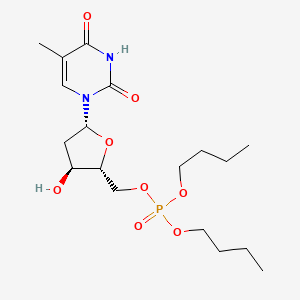
5'-Thymidylic acid, dibutyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5’-Thymidylic acid, dibutyl ester: is a chemical compound that belongs to the class of organic compounds known as pyrimidine 2’-deoxyribonucleoside monophosphates. It is an ester derivative of 5’-Thymidylic acid, which is a nucleotide used as a monomer in DNA. This compound is characterized by the presence of a thymine base attached to a deoxyribose sugar, which is further esterified with dibutyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5’-Thymidylic acid, dibutyl ester typically involves the esterification of 5’-Thymidylic acid with butanol. This reaction can be catalyzed by acidic or basic conditions. Commonly, a strong acid like sulfuric acid or a strong base like sodium hydroxide is used to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form.
Industrial Production Methods: In an industrial setting, the production of 5’-Thymidylic acid, dibutyl ester may involve continuous flow processes to enhance efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can be employed to accelerate the reaction. Additionally, the reaction mixture is often subjected to distillation to remove excess butanol and other by-products, thereby purifying the final ester product.
Analyse Chemischer Reaktionen
Types of Reactions: 5’-Thymidylic acid, dibutyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water, yielding 5’-Thymidylic acid and butanol. This reaction can be catalyzed by either acidic or basic conditions.
Transesterification: The ester can react with another alcohol to form a different ester and butanol. This reaction is typically catalyzed by acids or bases.
Oxidation and Reduction: Although less common, the compound can undergo oxidation or reduction reactions under specific conditions, leading to the formation of various oxidized or reduced derivatives.
Common Reagents and Conditions:
Hydrolysis: Water, sulfuric acid (acidic hydrolysis), or sodium hydroxide (basic hydrolysis).
Transesterification: Alcohols (e.g., methanol, ethanol), acidic or basic catalysts.
Oxidation and Reduction: Oxidizing agents (e.g., potassium permanganate) or reducing agents (e.g., lithium aluminum hydride).
Major Products:
Hydrolysis: 5’-Thymidylic acid and butanol.
Transesterification: Different esters and butanol.
Oxidation and Reduction: Various oxidized or reduced derivatives of the ester.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5’-Thymidylic acid, dibutyl ester is used as a precursor in the synthesis of various nucleotides and nucleosides. It serves as a building block for the preparation of DNA analogs and other biologically active molecules.
Biology: In biological research, this compound is utilized in studies involving DNA synthesis and repair. It is also used in the development of nucleotide-based probes and assays for detecting specific DNA sequences.
Medicine: The compound has potential applications in the development of antiviral and anticancer therapies. It is used in the design of nucleotide analogs that can inhibit viral replication or interfere with cancer cell proliferation.
Industry: In the industrial sector, 5’-Thymidylic acid, dibutyl ester is employed in the production of specialty chemicals and pharmaceuticals. It is also used in the formulation of certain biochemical reagents and diagnostic kits.
Wirkmechanismus
The mechanism of action of 5’-Thymidylic acid, dibutyl ester involves its incorporation into DNA during the synthesis process. The compound acts as a substrate for DNA polymerases, which catalyze the addition of nucleotides to the growing DNA strand. The esterified form of the nucleotide can be hydrolyzed to release the active 5’-Thymidylic acid, which is then incorporated into the DNA.
Molecular Targets and Pathways:
DNA Polymerases: The primary molecular target of 5’-Thymidylic acid, dibutyl ester is DNA polymerase, which facilitates its incorporation into DNA.
DNA Synthesis Pathway: The compound is involved in the DNA synthesis pathway, where it serves as a building block for the formation of new DNA strands.
Vergleich Mit ähnlichen Verbindungen
5’-Thymidylic acid: The parent compound, which lacks the esterified butyl groups.
Deoxythymidine monophosphate: Another nucleotide used in DNA synthesis, differing in the sugar moiety.
Thymidine monophosphate: A nucleotide with a similar structure but different functional groups.
Uniqueness: 5’-Thymidylic acid, dibutyl ester is unique due to its esterified form, which imparts different chemical properties and reactivity compared to its parent compound and other similar nucleotides. The esterification enhances its solubility in organic solvents and may influence its incorporation into DNA during synthesis.
Eigenschaften
CAS-Nummer |
130752-96-4 |
|---|---|
Molekularformel |
C18H31N2O8P |
Molekulargewicht |
434.4 g/mol |
IUPAC-Name |
dibutyl [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C18H31N2O8P/c1-4-6-8-25-29(24,26-9-7-5-2)27-12-15-14(21)10-16(28-15)20-11-13(3)17(22)19-18(20)23/h11,14-16,21H,4-10,12H2,1-3H3,(H,19,22,23)/t14-,15+,16+/m0/s1 |
InChI-Schlüssel |
UXXLAGMYHSGZNX-ARFHVFGLSA-N |
Isomerische SMILES |
CCCCOP(=O)(OCCCC)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)C)O |
Kanonische SMILES |
CCCCOP(=O)(OCCCC)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2-Amino-3-chlorophenyl)methyl]-2-chloroaniline;2-[(2-aminophenyl)methyl]aniline;1,3-diisocyanato-2-methylbenzene](/img/structure/B12797439.png)
